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Compound of Interest

Compound Name:
4-Fluorobenzene-1,3-dicarboxylic

acid

Cat. No.: B1330297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluorobenzene-1,3-dicarboxylic acid (CAS No. 327-95-7), a fluorinated aromatic dicarboxylic

acid of interest in chemical synthesis and materials science. This document outlines nuclear

magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data,

supported by detailed experimental protocols.

Chemical Structure and Properties
IUPAC Name: 4-Fluorobenzene-1,3-dicarboxylic acid

Synonyms: 4-Fluoroisophthalic acid

Molecular Formula: C₈H₅FO₄[1][2]

Molecular Weight: 184.12 g/mol [1][2]

Appearance: White to off-white solid[1]

Melting Point: 300-301 °C
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While specific experimental spectra for 4-Fluorobenzene-1,3-dicarboxylic acid are not widely

published, data from commercial suppliers confirms that the spectra are consistent with the

assigned structure.[1] This section details the expected spectroscopic features based on the

molecule's structure and provides predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C

NMR spectra. The predictions are based on the analysis of the chemical structure and

comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.4-8.6 d ~1-2 Hz

H-5 ~8.2-8.4 dd
~8-9 Hz (H-F), ~2 Hz

(H-H)

H-6 ~7.3-7.5 t ~8-9 Hz

COOH >12 br s -

Table 2: Predicted ¹³C NMR Data

Carbon Atom Chemical Shift (δ, ppm)

C-1 (COOH) ~165-170

C-2 ~125-130

C-3 (COOH) ~165-170

C-4 (C-F) ~160-165 (d, ¹JCF ≈ 250 Hz)

C-5 ~120-125 (d, ²JCF ≈ 20-25 Hz)

C-6 ~115-120 (d, ³JCF ≈ 5-10 Hz)
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Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluorobenzene-1,3-dicarboxylic acid is expected to show characteristic

absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H (Carboxylic Acid) 2500-3300 Broad O-H stretching

C-H (Aromatic) 3000-3100 Medium C-H stretching

C=O (Carboxylic Acid) 1680-1720 Strong C=O stretching

C=C (Aromatic)
1580-1620, 1450-

1500
Medium-Strong C=C ring stretching

C-O (Carboxylic Acid) 1200-1300 Strong C-O stretching

C-F (Aryl Fluoride) 1100-1250 Strong C-F stretching

O-H (Carboxylic Acid) 920-950 Broad
O-H out-of-plane

bending

Mass Spectrometry (MS)
The exact mass of 4-Fluorobenzene-1,3-dicarboxylic acid is 184.0172 g/mol .[2] The

following table presents the predicted m/z values for various adducts in high-resolution mass

spectrometry.

Table 4: Predicted Mass Spectrometry Data
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Adduct m/z

[M+H]⁺ 185.0245

[M+Na]⁺ 207.0064

[M-H]⁻ 183.0099

[M+NH₄]⁺ 202.0510

[M+K]⁺ 222.9803

Experimental Protocols
The following are general protocols for obtaining spectroscopic data for solid organic

compounds like 4-Fluorobenzene-1,3-dicarboxylic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluorobenzene-1,3-dicarboxylic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR

tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Obtain a one-dimensional ¹H spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Obtain a one-dimensional ¹³C spectrum with proton decoupling.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).

Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural

abundance.

Reference the spectrum to the solvent peak.

IR Spectroscopy (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount (approx. 50 mg) of 4-Fluorobenzene-1,3-dicarboxylic acid in a

few drops of a volatile solvent like methylene chloride or acetone.[3]

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[3]

Data Acquisition:

Place the salt plate in the sample holder of an FT-IR spectrometer.

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Collect a background spectrum of the clean, empty salt plate and subtract it from the

sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, often via a direct insertion probe which is heated to vaporize the sample into

the ion source.[4]

Ionization: In the ion source, bombard the gaseous sample molecules with a high-energy

electron beam (typically 70 eV). This will cause the molecules to lose an electron, forming a

molecular ion (M⁺˙), which is a radical cation.[5][6][7]
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Mass Analysis: Accelerate the generated ions and pass them through a magnetic or electric

field in the mass analyzer. The ions are then separated based on their mass-to-charge ratio

(m/z).[4][6]

Detection: The separated ions are detected, and their relative abundance is plotted against

their m/z ratio to generate the mass spectrum.[6]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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